1-hydroxy-N-pyridin-2-yl-2-naphthamide
Overview
Description
1-Hydroxy-N-pyridin-2-yl-2-naphthamide is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . It is known for its unique chemical structure, which includes a naphthamide core and a pyridine ring. This compound has gained attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-hydroxy-N-pyridin-2-yl-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-aminopyridine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Hydroxy-N-pyridin-2-yl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-N-pyridin-2-yl-2-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-pyridin-2-yl-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-Hydroxy-N-pyridin-2-yl-2-naphthamide can be compared with other similar compounds, such as:
2-Hydroxy-N-pyridin-2-yl-1-naphthamide: Similar structure but with the hydroxyl group at a different position.
1-Hydroxy-N-pyridin-3-yl-2-naphthamide: Similar structure but with the pyridine ring attached at a different position.
1-Hydroxy-N-pyridin-4-yl-2-naphthamide: Similar structure but with the pyridine ring attached at a different position. These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDNTEHUSMILBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330156 | |
Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5355-36-2 | |
Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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